1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apitolisib is a potent, orally bioavailable inhibitor of class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. It has been studied extensively for its potential in treating various types of cancer, including solid tumors, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma .
Métodos De Preparación
The synthesis of Apitolisib involves multiple steps, starting with the preparation of the core thienopyrimidine structure. The synthetic route typically includes the following steps:
Formation of the thiophene ring: This involves the cyclization of a suitable precursor.
Fusion with the pyrimidine ring: The thiophene ring is then fused with a pyrimidine ring through a series of condensation reactions.
Functionalization: The fused ring structure is further functionalized to introduce various substituents that enhance its biological activity.
Industrial production methods for Apitolisib are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Análisis De Reacciones Químicas
Apitolisib undergoes several types of chemical reactions, including:
Oxidation: Apitolisib can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the Apitolisib molecule.
Substitution: Apitolisib can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Aplicaciones Científicas De Investigación
Apitolisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Apitolisib is used as a model compound to study the effects of dual inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase.
Biology: It is used to investigate the role of the phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase pathway in cellular processes such as growth, survival, and metabolism.
Medicine: Apitolisib is being studied in clinical trials for its potential to treat various types of cancer. .
Industry: Apitolisib is used in the development of new cancer therapies and as a reference compound in drug discovery
Mecanismo De Acción
Apitolisib exerts its effects by inhibiting the activity of class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. These enzymes play a crucial role in the phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase signaling pathway, which regulates cell growth, survival, and metabolism. By inhibiting these enzymes, Apitolisib disrupts the signaling pathway, leading to decreased cellular proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Apitolisib is unique in its dual inhibition of both class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. This dual inhibition is more effective in inhibiting tumor growth compared to single-target inhibitors. Similar compounds include:
Pictilisib: A class I phosphatidylinositol-3-kinase inhibitor that served as a structural template for Apitolisib.
Idelalisib: A phosphatidylinositol-3-kinase delta-specific inhibitor used in the treatment of hematologic malignancies.
Apitolisib’s dual inhibition mechanism makes it a promising candidate for cancer therapy, offering advantages over single-target inhibitors in terms of efficacy and reduced drug resistance .
Propiedades
IUPAC Name |
1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVVNQKCSKSHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.